molecular formula C14H16N4OS B6537923 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide CAS No. 1021255-76-4

2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide

Cat. No.: B6537923
CAS No.: 1021255-76-4
M. Wt: 288.37 g/mol
InChI Key: WCAFPTYCBDIOLH-UHFFFAOYSA-N
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Description

2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide is a complex organic compound that features a pyridazinyl group linked to a pyridinyl group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl and pyridinyl intermediates, followed by their coupling through a sulfanyl linkage

    Preparation of Pyridazinyl Intermediate: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Preparation of Pyridinyl Intermediate: This often involves the functionalization of pyridine through halogenation followed by nucleophilic substitution reactions.

    Coupling Reaction: The pyridazinyl and pyridinyl intermediates are coupled using thiol reagents under basic conditions to form the sulfanyl bridge.

    Introduction of Propanamide Group: The final step involves the acylation of the coupled intermediate with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinyl and pyridinyl rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyridazinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyridazinyl and pyridinyl derivatives.

    Substitution: Substituted pyridazinyl and pyridinyl derivatives.

Scientific Research Applications

2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl bridge and the pyridazinyl and pyridinyl rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
  • 2-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide

Uniqueness

2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards biological targets. The presence of the sulfanyl bridge also imparts distinct chemical reactivity and stability compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-10(2)14(19)16-12-5-6-13(18-17-12)20-9-11-4-3-7-15-8-11/h3-8,10H,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFPTYCBDIOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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